N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
Brand Name:
Vulcanchem
CAS No.:
866488-35-9
VCID:
VC21130415
InChI:
InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+
SMILES:
CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O
Molecular Formula:
C16H21NO4
Molecular Weight:
291.34 g/mol
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
CAS No.: 866488-35-9
Cat. No.: VC21130415
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866488-35-9 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | benzyl N-[(E)-4-hydroxy-7-oxooct-5-enyl]carbamate |
| Standard InChI | InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+ |
| Standard InChI Key | STMLPBMOYVXYLB-MDZDMXLPSA-N |
| Isomeric SMILES | CC(=O)/C=C/C(CCCNC(=O)OCC1=CC=CC=C1)O |
| SMILES | CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O |
| Canonical SMILES | CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator